molecular formula C8H14O3 B2956880 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid CAS No. 41248-15-1

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid

Cat. No.: B2956880
CAS No.: 41248-15-1
M. Wt: 158.197
InChI Key: GPPBORVXLHFQLL-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CAS 41248-15-1) is a bicyclic carboxylic acid derivative with a hydroxyl (-OH) and methyl (-CH₃) group substituted at the 1- and 4-positions of the cyclohexane ring, respectively. Its molecular formula is C₈H₁₄O₃, molecular weight 158.2 g/mol, and it exists as a white powder under standard conditions . The compound’s stereoelectronic properties are influenced by the equatorial/axial orientation of its substituents, which affects its solubility, acidity (pKa ~4.8–5.2), and reactivity in organic synthesis .

Properties

IUPAC Name

1-hydroxy-4-methylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6-2-4-8(11,5-3-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPBORVXLHFQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41248-15-1
Record name 1-hydroxy-4-methylcyclohexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylcyclohexanone followed by carboxylation. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the compound is often produced through catalytic hydrogenation of 4-methylcyclohexanone in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity, with temperature and pressure being carefully controlled .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Building Block

  • Synthesis of complex molecules This compound can serve as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical and Agrochemical Intermediates

  • Development of specialty chemicals It is used in the production of specialty chemicals and materials with unique properties.

Study of Molecular Interactions

  • Enzyme-substrate interactions The compound’s unique structural features make it a valuable tool in studying enzyme-substrate interactions and metabolic pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.
  • Reactivity and binding properties The presence of a hydroxyl group affects its reactivity and binding properties.

Industry

  • Production of specialty materials It can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

IUPAC Name

1-hydroxy-4-methylcyclohexane-1-carboxylic acid

Other Identifiers

CAS: 41248-15-1
MDL: MFCD14601959
Pubchem CID: 18949698

Formula

C8H14O3

Molecular Weight

158.2

SMILES

CC1CCC(O)(C(=O)O)CC1

InChI

InChI=1S/C8H14O3/c1-6-2-4-8(11,5-3-6)7(9)10/h6,11H,2-5H2,1H3,(H,9,10)

Safety and Hazards

Mechanism of Action

The mechanism of action of 1-hydroxy-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4-Hydroxycyclohexane-1-carboxylic Acid

  • Structure : Differs by lacking the 4-methyl group but retains the 1-hydroxyl and 1-carboxylic acid groups.
  • Molecular Formula : C₇H₁₂O₃; Molecular Weight : 144.17 g/mol .
  • Key Differences :
    • Acidity : pKa ~4.8–4.9 (trans-4-hydroxy isomer), slightly lower than the target compound due to reduced steric hindrance .
    • Biological Relevance : Identified as a rare urinary organic acid, suggesting metabolic or enzymatic interaction pathways .
    • Synthesis : Typically synthesized via hydroxylation of cyclohexane precursors, contrasting with the target compound’s methyl-substituted synthesis routes .

4-Methylcyclohexane-1-carboxylic Acid

  • Structure : Lacks the 1-hydroxyl group but retains the 4-methyl and 1-carboxylic acid moieties.
  • Molecular Formula : C₈H₁₄O₂; Molecular Weight : 142.2 g/mol .
  • Key Differences: Physicochemical Properties: Higher hydrophobicity (logP ~2.1) due to the absence of a polar hydroxyl group, reducing water solubility compared to the target compound . Isomerism: Exists as cis/trans isomers; the trans isomer exhibits higher thermal stability (boiling point 134–136°C at 15 mmHg) .

1-Hydroxycyclohexa-2,4-diene-1-carboxylic Acid

  • Structure : Features a conjugated diene system (2,4-diene) adjacent to the hydroxyl and carboxylic acid groups.
  • Molecular Formula : C₇H₈O₃; Molecular Weight : 140.14 g/mol .
  • Key Differences :
    • Acidity : Enhanced acidity (pKa ~3.5–4.0) due to resonance stabilization of the conjugate base via the diene system .
    • Reactivity : Prone to Diels-Alder reactions, unlike the saturated cyclohexane backbone of the target compound .

1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic Acid

  • Structure : Contains four hydroxyl groups, significantly increasing polarity.
  • Molecular Formula : C₇H₁₂O₆; Molecular Weight : 192.17 g/mol .
  • Key Differences: Solubility: Highly water-soluble (>500 mg/mL) due to multiple hydrogen-bonding sites .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) pKa Key Features
1-Hydroxy-4-methylcyclohexane-1-carboxylic acid C₈H₁₄O₃ 158.2 ~4.8–5.2 Methyl enhances lipophilicity; hydroxyl enables H-bonding .
4-Hydroxycyclohexane-1-carboxylic acid C₇H₁₂O₃ 144.17 ~4.8 Urinary metabolite; no methyl group .
4-Methylcyclohexane-1-carboxylic acid C₈H₁₄O₂ 142.2 ~5.0 Hydrophobic; agrochemical intermediate .
1-Hydroxycyclohexa-2,4-diene-1-carboxylic acid C₇H₈O₃ 140.14 ~3.5–4.0 Conjugated diene; Diels-Alder reactivity .
1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid C₇H₁₂O₆ 192.17 ~3.8–4.2 Antioxidant potential; high solubility .

Biological Activity

1-Hydroxy-4-methylcyclohexane-1-carboxylic acid (CAS No. 41248-15-1) is a compound characterized by its unique structural features, which include a hydroxyl group and a carboxylic acid group attached to a cyclohexane ring. This dual functionality allows it to engage in various biological interactions, making it a subject of interest in pharmacological research.

  • Molecular Formula : C8H14O3
  • Molecular Weight : 158.20 g/mol
  • IUPAC Name : this compound
  • Structural Formula : Structural Formula

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various enzymes and receptors due to the presence of hydroxyl and carboxylic acid groups. These interactions can modulate several biochemical pathways, influencing metabolic processes and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Metabolic Modulation : It interacts with metabolic pathways, suggesting a role in the regulation of metabolic disorders and possibly influencing energy metabolism .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-1-methylcyclohexane-1-carboxylic acidSimilar structure but different positional isomerDifferent reactivity due to structural variations
1-Methyl-1-cyclohexanecarboxylic acidLacks hydroxyl groupLimited chemical interactions compared to target compound

Study 1: Anti-inflammatory Effects

A study aimed at evaluating the anti-inflammatory potential of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that the compound could serve as a lead candidate for developing new anti-inflammatory drugs.

Study 2: Metabolic Pathway Interaction

Another investigation focused on the compound's interaction with key metabolic enzymes. It was found that the compound could modulate enzyme activity involved in lipid metabolism, suggesting its potential use in managing metabolic syndrome.

Future Research Directions

Further studies are warranted to explore:

  • Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
  • Therapeutic Applications : Investigating its efficacy in clinical settings for various inflammatory and metabolic disorders.

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